3,5-Difluoropyridine 1-oxide

Catalog No.
S728492
CAS No.
210169-07-6
M.F
C5H3F2NO
M. Wt
131.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluoropyridine 1-oxide

CAS Number

210169-07-6

Product Name

3,5-Difluoropyridine 1-oxide

IUPAC Name

3,5-difluoro-1-oxidopyridin-1-ium

Molecular Formula

C5H3F2NO

Molecular Weight

131.08 g/mol

InChI

InChI=1S/C5H3F2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H

InChI Key

FYKPTKZFIJGJFT-UHFFFAOYSA-N

SMILES

C1=C(C=[N+](C=C1F)[O-])F

Canonical SMILES

C1=C(C=[N+](C=C1F)[O-])F

Potential Antimicrobial Activity:

Studies suggest 3,5-difluoropyridine 1-oxide may possess antimicrobial properties. Research published in "Bioorganic & Medicinal Chemistry Letters" demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Further investigation is needed to determine its potential as an antibiotic or disinfectant.

Precursor for Fluorinated Pyridine Derivatives:

3,5-Difluoropyridine 1-oxide can serve as a valuable building block for synthesizing diverse fluorinated pyridine derivatives. These derivatives exhibit a broad range of potential applications in medicinal chemistry, material science, and agriculture []. A study in "Tetrahedron Letters" showcased its utilization in the synthesis of novel fluorinated pyridines with promising antitumor activity [].

Investigation in Material Science:

The unique properties of 3,5-difluoropyridine 1-oxide make it an interesting candidate for material science research. Its potential applications include the development of novel organic electronics, catalysts, and functional materials. For instance, research published in "Dalton Transactions" explored its use in the synthesis of luminescent metal complexes with potential applications in organic light-emitting diodes (OLEDs) [].

3,5-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound with the molecular formula C5_5H3_3F2_2NO. This compound features two fluorine atoms positioned at the 3rd and 5th carbon atoms of the pyridine ring, along with an oxygen atom bonded to the nitrogen atom, forming an N-oxide. The presence of the N-oxide group significantly influences its chemical properties and reactivity, making it a valuable compound in various chemical and biological applications .

  • Oxidation: It can be further oxidized to form higher oxidation state derivatives using agents such as hydrogen peroxide or peracids.
  • Reduction: This compound can undergo reduction reactions to revert to its parent pyridine structure using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, facilitating the formation of various fluorinated derivatives .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide (H2_2O2_2), peracids.
  • Reducing Agents: Lithium aluminum hydride (LiAlH4_4), catalytic hydrogenation.
  • Nucleophiles for Substitution: Amines, thiols, alkoxides under basic or acidic conditions.

The synthesis of 3,5-Difluoropyridine 1-oxide typically involves:

  • Fluorination of Pyridine Derivatives: A common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF), followed by oxidation to form the N-oxide.
  • Industrial Production: Large-scale production may involve specialized fluorination processes designed to handle reactive fluorine species, optimizing reaction conditions to maximize yield and purity .

3,5-Difluoropyridine 1-oxide has diverse applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing complex fluorinated compounds used in materials science and catalysis.
  • Biological Research: The compound is utilized to study molecular interactions and effects within biological systems.
  • Pharmaceutical Development: Its properties make it a candidate for developing new pharmaceutical agents.
  • Agrochemicals: It is employed in creating agrochemicals where the electron-withdrawing properties of fluorine are advantageous .

Several compounds share structural similarities with 3,5-Difluoropyridine 1-oxide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3,4-DifluoropyridineFluorine at the 3rd and 4th positionsLacks N-oxide functionality
2,5-DifluoropyridineFluorine at the 2nd and 5th positionsDifferent reactivity profile
3,5-DifluoropyridineSimilar structure without N-oxideLess reactive in redox reactions

Uniqueness of 3,5-Difluoropyridine 1-Oxide

The uniqueness of 3,5-Difluoropyridine 1-oxide lies in its N-oxide group which imparts distinct chemical and biological properties. This group enhances reactivity in oxidation-reduction reactions and influences interactions with biological targets, making it particularly valuable in research and industrial applications .

XLogP3

0.1

Wikipedia

3,5-Difluoropyridine 1-oxide

Dates

Last modified: 08-15-2023

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